Ácido (7-hidroxinaftalen-2-il)borónico

Descripción general

Descripción

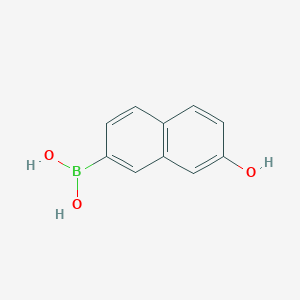

“(7-Hydroxynaphthalen-2-yl)boronic acid” is a chemical compound with the CAS Number: 151169-72-1 and a molecular weight of 187.99 . Its IUPAC name is 7-hydroxy-2-naphthylboronic acid .

Synthesis Analysis

While specific synthesis methods for “(7-Hydroxynaphthalen-2-yl)boronic acid” were not found in the search results, boronic acids in general have been utilized in various areas of research, including synthetic transformations centered on the alteration of oxidation states . These processes often pass through intermediates with short life-times, making their study challenging .Molecular Structure Analysis

The molecular structure of “(7-Hydroxynaphthalen-2-yl)boronic acid” is represented by the linear formula C10H9BO3 . The InChI code for this compound is 1S/C10H9BO3/c12-10-4-2-7-1-3-9 (11 (13)14)5-8 (7)6-10/h1-6,12-14H .Chemical Reactions Analysis

Boronic acids, including “(7-Hydroxynaphthalen-2-yl)boronic acid”, display various reactivity profiles via C–B bond cleavage . They can be used as efficient surrogates of hydroxide upon activation via fluoride complexation . This novel hydroxy source displays mild activation conditions, great functionality tolerance, and structural tunability .Physical And Chemical Properties Analysis

“(7-Hydroxynaphthalen-2-yl)boronic acid” is a solid at room temperature . It is stored under an inert atmosphere .Aplicaciones Científicas De Investigación

Aplicaciones de detección

Los ácidos borónicos son conocidos por sus interacciones con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro. Esta propiedad se utiliza en diversas aplicaciones de detección, que pueden ser ensayos homogéneos o sistemas de detección heterogéneos .

Actividad anticancerígena

Algunos derivados del ácido borónico han mostrado un potencial actividad anticancerígena. Por ejemplo, derivados como el ácido 6-hidroxinaftalen-2-il borónico han demostrado efectos antiproliferativos en células de cáncer de mama en estudios in vitro .

Química click

Los ácidos borónicos también participan en reacciones de química click. Estas reacciones son significativas en la síntesis de compuestos que contienen el grupo ácido borónico, aunque presentan desafíos únicos como la degradación del ácido borónico mediada por cobre .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Boronic acids, including “(7-Hydroxynaphthalen-2-yl)boronic acid”, are increasingly being utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . Future research may focus on expanding these applications and exploring new ones.

Mecanismo De Acción

Target of Action

The primary targets of (7-Hydroxynaphthalen-2-yl)boronic acid are tyrosine and phosphoinositide kinases . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and metabolism. They are often targeted in the development of cancer drugs .

Mode of Action

(7-Hydroxynaphthalen-2-yl)boronic acid interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound, such as (7-Hydroxynaphthalen-2-yl)boronic acid, with a halide or pseudohalide under the action of a palladium catalyst . The process is known for its mild and functional group tolerant reaction conditions .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction affects various biochemical pathways. It enables the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The reaction can lead to the formation of complex organic compounds, including those involved in various cellular processes.

Pharmacokinetics

Boronic acids are generally known for their stability and ease of preparation . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of the action of (7-Hydroxynaphthalen-2-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, including potential inhibitors for tyrosine and phosphoinositide kinases . These inhibitors can interfere with the activity of these kinases, potentially leading to the inhibition of cancer cell growth and proliferation .

Action Environment

The action of (7-Hydroxynaphthalen-2-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and is typically performed under mild conditions . Additionally, the stability of boronic acids can be influenced by factors such as temperature and the presence of moisture .

Propiedades

IUPAC Name |

(7-hydroxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1-6,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWUEPMDFICBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=C2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626439 | |

| Record name | (7-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151169-72-1 | |

| Record name | (7-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7-hydroxynaphthalen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

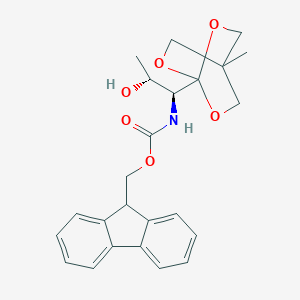

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)